4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide
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Overview
Description
4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide is a compound that features a phenyl group, a pyridin-2-ylmethyl group, and an oxane-4-carboxamide moiety
Preparation Methods
The synthesis of 4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common synthetic route starts with the reaction of 2-nitropyridine with a suitable reducing agent to form the corresponding amine. This amine is then reacted with a phenyl-substituted oxane-4-carboxylic acid derivative under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The phenyl and pyridin-2-ylmethyl groups allow the compound to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide include:
4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: This compound also features a phenyl and pyridin-2-yl group but has a thiazole ring instead of an oxane ring.
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound contains a pyrazine ring and a bromo-substituted phenyl group.
N-(pyridin-2-yl)-benzamides: These compounds have a benzamide structure with a pyridin-2-yl group.
The uniqueness of this compound lies in its specific combination of functional groups and the oxane ring, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(20-14-16-8-4-5-11-19-16)18(9-12-22-13-10-18)15-6-2-1-3-7-15/h1-8,11H,9-10,12-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECZORVFAHLKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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